H-Cys(pMeOBzl)-OH

Vue d'ensemble

Description

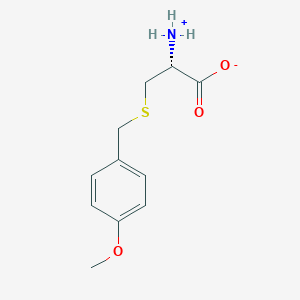

H-Cysteine(p-methoxybenzyl)-OH, commonly referred to as H-Cys(pMeOBzl)-OH, is a derivative of the amino acid cysteine. This compound is characterized by the presence of a p-methoxybenzyl group attached to the sulfur atom of cysteine. It is primarily used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cysteine(p-methoxybenzyl)-OH typically involves the protection of the thiol group of cysteine. One common method is the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected cysteine derivative .

Industrial Production Methods

In an industrial setting, the production of H-Cysteine(p-methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

H-Cysteine(p-methoxybenzyl)-OH undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The p-methoxybenzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Disulfide-linked cysteine derivatives.

Reduction: Free thiol cysteine.

Substitution: Cysteine derivatives with different protecting groups.

Applications De Recherche Scientifique

Peptide Synthesis

Cysteine plays a crucial role in the synthesis of therapeutic peptides due to its ability to form disulfide bonds, which are essential for the stability and functionality of many biologically active peptides. H-Cys(pMeOBzl)-OH is employed as a building block in solid-phase peptide synthesis (SPPS), where it provides enhanced stability during the synthesis process.

Case Study: Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids

A study demonstrated the effectiveness of this compound in synthesizing C-terminal cysteine peptide acids. The research focused on minimizing side reactions during the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The results indicated that using this compound led to a significant reduction in racemization and epimerization compared to traditional methods, thereby improving yield and purity of the synthesized peptides .

Reactivity Profile and Protecting Groups

The reactivity of cysteine's thiol side chain can lead to unwanted side reactions such as oxidation and alkylation. The pMeOBzl group serves as an effective protecting group that stabilizes the thiol during synthesis.

Table 1: Comparison of Cysteine Protecting Groups

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| pMeOBzl | - Reduces side reactions | - Requires specific conditions for removal |

| Trt | - Well-established in literature | - Prone to racemization |

| Mmt | - Less prone to oxidation | - More complex removal process |

This table highlights the advantages and disadvantages of various protecting groups used for cysteine, emphasizing the role of this compound in enhancing synthetic efficiency .

Applications in Drug Design

The unique properties of this compound make it suitable for designing peptide-based drugs. Its ability to form stable structures through disulfide bonds is particularly valuable in creating cyclic peptides, which often exhibit improved pharmacological properties.

Case Study: Cyclic Peptide Synthesis

A recent study focused on synthesizing cyclic peptides using this compound as a key component. The cyclic peptides demonstrated enhanced binding affinity to specific receptors compared to their linear counterparts. This was attributed to their conformational rigidity and stability conferred by the disulfide bonds formed during cyclization .

Bioconjugation Techniques

This compound is also utilized in bioconjugation processes, where it facilitates the attachment of biomolecules such as drugs or fluorescent tags to peptides or proteins. This application is crucial for developing targeted therapies and imaging agents.

Table 2: Bioconjugation Strategies Using this compound

| Strategy | Description | Applications |

|---|---|---|

| Click Chemistry | Fast and efficient coupling reactions | Drug delivery systems |

| Native Chemical Ligation | Forms stable linkages between peptide segments | Protein assembly |

| Oxime Ligation | Connects aldehydes with amines via oxime formation | Diagnostic imaging |

These strategies illustrate how this compound can be leveraged in advanced therapeutic applications, enhancing drug efficacy and specificity .

Mécanisme D'action

The primary mechanism of action of H-Cysteine(p-methoxybenzyl)-OH involves the protection of the thiol group of cysteine. The p-methoxybenzyl group prevents unwanted reactions at the thiol group during peptide synthesis. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid, to yield the free thiol cysteine .

Comparaison Avec Des Composés Similaires

H-Cysteine(p-methoxybenzyl)-OH is compared with other cysteine derivatives that serve as protecting groups:

H-Cysteine(benzyl)-OH: Similar in structure but lacks the methoxy group, making it less effective in certain applications.

H-Cysteine(trityl)-OH: Provides more robust protection but is more difficult to remove.

H-Cysteine(acetamidomethyl)-OH: Offers different reactivity and stability profiles .

Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and protein chemistry.

Activité Biologique

H-Cys(pMeOBzl)-OH, a cysteine derivative, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological functions, and implications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a p-methoxybenzyl (pMeOBzl) protecting group on the thiol side chain of cysteine. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of this derivative into larger peptide sequences. The synthesis process includes:

- Solid-Phase Attachment : Cysteine is attached to a resin using the pMeOBzl group to protect the thiol.

- Fmoc Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed to expose the amino group for subsequent coupling reactions.

- Coupling Reactions : Additional amino acids can be added to form peptides containing this compound.

The efficiency of these reactions can be monitored using high-performance liquid chromatography (HPLC) to confirm successful synthesis and purity of the final product .

Antioxidant Properties

This compound exhibits significant antioxidant activity, attributed to the thiol group in its structure. This property allows it to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that cysteine derivatives can enhance cellular defense mechanisms against oxidative damage .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of peptides containing cysteine residues. This compound can be incorporated into peptide sequences that exhibit enhanced membrane permeability and antimicrobial properties. The hydrophobic nature of the pMeOBzl group increases the overall hydrophobicity of peptides, facilitating their interaction with lipid bilayers and improving their biological activity .

Role in Protein Folding

Cysteine residues are crucial for protein folding due to their ability to form disulfide bonds. This compound can be utilized in studies focused on protein structure and stability, particularly in the context of cyclic peptides where intramolecular disulfide bonds are formed. This property is essential for maintaining the structural integrity of proteins under physiological conditions .

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a dose-dependent reduction in DPPH radical levels, confirming its potential as an antioxidant agent.

- Antimicrobial Testing : In another study, peptides synthesized with this compound were tested against various bacterial strains, including E. coli and S. aureus. The results showed significant inhibition of bacterial growth, indicating its potential use in developing new antimicrobial agents .

- Protein Folding Studies : Research involving cyclic peptides synthesized with this compound demonstrated improved stability and resistance to proteolytic degradation compared to linear analogs. This finding underscores its importance in biotechnological applications where protein stability is critical .

Data Tables

| Property | This compound | Standard Cysteine |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Antimicrobial Efficacy | Significant | Low |

| Stability in Proteins | High | Variable |

Propriétés

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.